molecular formula C23H20N4O3S B2815135 4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide CAS No. 325988-43-0

4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide

Cat. No. B2815135
M. Wt: 432.5
InChI Key: VJPPIBYGCMWVGC-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and major uses.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent), and the steps of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, optical rotation, and spectral properties (IR, UV-Vis, NMR, MS). It also includes the compound’s chemical stability and reactivity.


Scientific Research Applications

PET Imaging Agents

Research into carbon-11 labeled naphthalene-sulfonamides, including compounds structurally related to "4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide," has been conducted for the development of new positron emission tomography (PET) imaging agents. These agents target the human CCR8 receptor, indicating potential applications in medical imaging and diagnostics (Wang et al., 2008).

Fluoride Ion Sensing

Naphthalene derivatives have been synthesized for the colorimetric sensing of fluoride ions. The detection mechanism is based on a deprotonation-enhanced intramolecular charge transfer, suggesting uses in environmental monitoring and analytical chemistry (Younes et al., 2020).

Anticancer Research

Compounds featuring naphthalene sulfonamide moieties have been evaluated for their anticancer properties. The synthesis and biological evaluation of phenylaminosulfanyl-naphthoquinone derivatives demonstrate potent cytotoxic activities against various human cancer cell lines, highlighting the potential for therapeutic applications (Ravichandiran et al., 2019).

Photosensitive Materials

Research into photosensitive materials incorporating naphthalene derivatives for use in photolithography processes has been conducted. These studies involve the development of positive-type photosensitive polyamides, indicating applications in semiconductor manufacturing and material science (Xiao et al., 2006).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves a discussion of potential future research directions and applications for the compound. It could include potential uses that have not yet been fully explored or improvements to current synthesis methods.


Please note that the availability of information in each of these categories can vary widely depending on the specific compound and how extensively it has been studied. For “4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide”, you may need to conduct laboratory experiments or computational studies to obtain some of this information. Always remember to follow safe laboratory practices and consult with a knowledgeable advisor or mentor.


properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c24-14-4-16-27(17-5-15-25)31(29,30)20-12-10-19(11-13-20)23(28)26-22-9-3-7-18-6-1-2-8-21(18)22/h1-3,6-13H,4-5,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPIBYGCMWVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide

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